alpha-5-Pyridoxalacetic acid
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Overview
Description
alpha-5-Pyridoxalacetic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with formyl, hydroxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-5-Pyridoxalacetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the formyl, hydroxy, and methyl groups through various substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: alpha-5-Pyridoxalacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the formyl group may produce an alcohol.
Scientific Research Applications
alpha-5-Pyridoxalacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can act as a ligand in biochemical studies, helping to elucidate the structure and function of various biomolecules.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which alpha-5-Pyridoxalacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to metal ions in coordination complexes, altering their reactivity and stability. In biological systems, it could interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
3-Pyridinepropionic acid: Lacks the formyl, hydroxy, and methyl substitutions.
4-Hydroxy-3,5-pyridinedicarboxylic acid: Contains additional carboxylic acid groups.
2-Pyridinepropionic acid: Has a different substitution pattern on the pyridine ring.
Uniqueness: The unique combination of formyl, hydroxy, and methyl groups in alpha-5-Pyridoxalacetic acid imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(4-formyl-5-hydroxy-6-methylpyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-10(15)8(5-12)7(4-11-6)2-3-9(13)14/h4-5,15H,2-3H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNQVGRYGGPFDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936482 |
Source
|
Record name | 3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16133-22-5 |
Source
|
Record name | alpha-5-Pyridoxalacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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